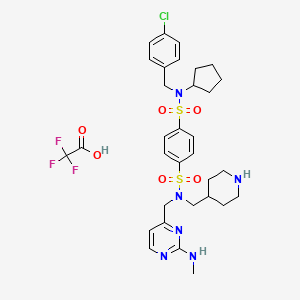

Deltasonamide 1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H40ClF3N6O6S2 |

|---|---|

Molecular Weight |

761.3 g/mol |

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23;3-2(4,5)1(6)7/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35);(H,6,7) |

InChI Key |

QLWRGHQLCOMPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Deltasonamide 1 TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of Deltasonamide 1, a potent small molecule inhibitor. It details its molecular target, downstream signaling effects, and its impact on cancer cell proliferation, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Targeting PDE6δ to Inhibit KRas Signaling

Deltasonamide 1 functions as a high-affinity inhibitor of phosphodiesterase 6 delta subunit (PDE6δ), also known as PDEδ.[1] PDE6δ acts as a trafficking chaperone for farnesylated proteins, most notably the oncoprotein KRas.[2][3] By binding to the farnesyl-binding pocket of KRas, PDE6δ facilitates its transport from the endomembrane systems (endoplasmic reticulum and Golgi apparatus) to the plasma membrane. This localization to the plasma membrane is critical for KRas to engage with its downstream effectors and propagate oncogenic signals.[2]

Deltasonamide 1 competitively binds to the hydrophobic prenyl-binding pocket of PDE6δ, thereby preventing the binding and transport of farnesylated KRas.[4] This disruption of the PDE6δ-KRas interaction leads to the mislocalization of KRas within the cell, sequestering it away from the plasma membrane and consequently inhibiting its downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways. This ultimately results in reduced proliferation and induction of apoptosis in KRas-dependent cancer cells.

A key feature of the deltasonamide chemotype is its high binding affinity, achieved through the formation of up to seven hydrogen bonds with PDE6δ. This strong interaction makes it more resistant to release from PDE6δ, a challenge faced by earlier generations of PDE6δ inhibitors which could be ejected by the Arl2 GTPase.

The trifluoroacetic acid (TFA) salt form of Deltasonamide 1 is commonly used in research to ensure solubility and stability.

Caption: Mechanism of Deltasonamide 1 Action.

Quantitative Data

The efficacy of Deltasonamide 1 and related compounds has been quantified through various biophysical and cell-based assays.

This table summarizes the binding affinities of Deltasonamide compounds for their target, PDE6δ. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

| Compound | Target | Kd | Assay Method | Reference |

| Deltasonamide 1 | PDE6δ | 203 pM | Not Specified | |

| Deltasonamide 1 | PDE6δ | 0.11 ± 0.03 nM | Fluorescence Anisotropy | |

| Deltasonamide 2 | PDE6δ | 385 ± 52 pM | Not Specified | |

| Deltasonamide 2 TFA | PDE6δ | ~385 pM | Not Specified |

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of a compound required to inhibit a biological process by 50%. These values demonstrate the functional consequences of PDE6δ inhibition on cancer cell lines.

| Compound | Cell Line(s) | Effect Measured | IC50 / Concentration Range | Reference |

| Deltasonamide 1 | hPDAC cell lines | Proliferation Inhibition (60h) | 0.375 - 12 µM | |

| Deltasonamide 2 | Colorectal Cancer cell lines | Proliferation Inhibition (RTCA) | 0.375 - 12 µM | |

| Deltasonamide 2 | Colorectal Cancer cell lines | Apoptosis Induction (24h) | 1 - 5 µM |

Effects on Downstream Signaling and Cellular Processes

Inhibition of the KRas-PDE6δ interaction by Deltasonamide 1 has been shown to modulate several downstream cellular processes, including autophagy and apoptosis.

-

Autophagy: While direct studies on Deltasonamide 1 and autophagy are limited, inhibitors of the KRas pathway, such as deltarasin, have been shown to induce autophagy through the AMPK-mTOR signaling pathway in KRas-dependent lung cancer cells. Autophagy can act as a pro-survival mechanism for cancer cells under stress, and its inhibition can enhance the cytotoxic effects of KRas pathway inhibitors.

-

Apoptosis: By disrupting KRas signaling, which is crucial for cell survival, Deltasonamide 1 and related compounds can induce apoptosis in cancer cells. Studies with Deltasonamide 2 have demonstrated the induction of apoptosis in colorectal cancer cell lines.

-

mTOR Pathway: The mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism and is often downstream of the PI3K-AKT pathway. Some evidence suggests that PDEδ inhibition can affect the Rheb/mTORC1 pathway. Specifically, Deltasonamide 1 has been shown to reduce the activation of mTORC1 targets.

Caption: Workflow for evaluating Deltasonamide 1.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Deltasonamide 1 and related PDE6δ inhibitors.

-

Objective: To determine the binding affinity (Kd) of Deltasonamide 1 for PDE6δ.

-

Methodology:

-

Immobilize avi-tagged, farnesylated, and carboxymethylated K-Ras (K-RasFMe) onto a neutravidin-coated sensor chip.

-

Inject purified PDE6δ protein at various concentrations over the chip surface to measure the association and dissociation rates with the immobilized K-RasFMe.

-

To determine the inhibitory constant, pre-incubate a constant concentration of PDE6δ with varying concentrations of Deltasonamide 1 before injecting the mixture over the K-RasFMe surface.

-

Fit the resulting sensorgrams to a suitable binding model to calculate the Kd value.

-

-

Objective: To measure the effect of Deltasonamide 1 on cancer cell proliferation in real-time.

-

Methodology:

-

Seed cancer cells (e.g., human pancreatic or colorectal cancer cell lines) in 16-well E-plates and monitor their growth using an xCELLigence instrument.

-

Allow cells to reach a steady growth phase (typically 24 hours).

-

Add varying concentrations of Deltasonamide 1 (e.g., 0.375 to 12 µM) to the wells. A vehicle control (e.g., DMSO) should be used.

-

Continuously monitor cell impedance, which correlates with cell number, for a defined period (e.g., 60-72 hours).

-

Normalize the cell index to the time of drug administration and plot dose-response curves to determine EC50 values.

-

-

Objective: To confirm that Deltasonamide 1 disrupts the K-Ras-PDE6δ interaction in living cells.

-

Methodology:

-

Co-transfect host cells (e.g., HEK cells) with plasmids encoding fluorescently tagged K-Ras (e.g., mGFP-K-RasG12V) and PDE6δ (e.g., mCherry-PDE6δ).

-

After allowing for protein expression (24-48 hours), treat the cells with Deltasonamide 1 at various concentrations for a specified duration (e.g., 24 hours).

-

Measure FRET efficiency using a suitable microscopy technique, such as Fluorescence Lifetime Imaging Microscopy (FLIM). A reduction in FRET indicates a disruption of the interaction between K-Ras and PDE6δ.

-

Quantify the FRET signal across multiple cells for each treatment condition to assess the dose-dependent effect of the inhibitor.

-

-

Objective: To quantify the induction of apoptosis by Deltasonamide 1.

-

Methodology:

-

Seed cells in 6-well plates and treat with varying concentrations of Deltasonamide 1 (e.g., 1-5 µM) for 24 hours.

-

Harvest both adherent and floating cells.

-

Stain the cells with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in early apoptosis, late apoptosis, and necrosis.

-

Conclusion

Deltasonamide 1 is a potent and high-affinity inhibitor of the PDE6δ-KRas interaction. By competitively binding to the prenyl-binding pocket of PDE6δ, it effectively disrupts the trafficking and plasma membrane localization of KRas, a critical step for its oncogenic activity. This leads to the suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis in KRas-dependent cancer cells. The detailed mechanisms and quantitative data presented herein provide a solid foundation for further preclinical and clinical development of Deltasonamide 1 and related compounds as targeted cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KRAS-PDEδ Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the KRAS oncogene and its chaperone protein, phosphodiesterase-δ (PDEδ), is a critical dependency for the proper localization and signaling function of KRAS. Inhibition of this interaction presents a compelling therapeutic strategy for cancers driven by KRAS mutations. This technical guide provides a comprehensive overview of the core principles, key molecular players, and methodologies used to identify and characterize inhibitors of the KRAS-PDEδ interaction. We present a comparative analysis of leading inhibitor classes, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and experimental workflows.

Introduction: The KRAS-PDEδ Axis as a Therapeutic Target

Oncogenic mutations in the KRAS gene are among the most prevalent drivers of human cancers, yet KRAS has long been considered an "undruggable" target. The discovery that the cellular localization of KRAS is not a passive process but is actively managed by transport proteins has opened new avenues for therapeutic intervention. One such key transporter is PDEδ.

KRAS undergoes post-translational farnesylation, a lipid modification that anchors it to cellular membranes. PDEδ acts as a solubilizing factor, binding to the farnesyl group of KRAS and chaperoning it through the cytoplasm to the plasma membrane, where it engages with downstream effector proteins to drive oncogenic signaling.[1][2] By competitively binding to the farnesyl-binding pocket of PDEδ, small molecule inhibitors can disrupt this transport, leading to the mislocalization of KRAS to endomembranes and the subsequent attenuation of its signaling output.[1][3] This novel approach circumvents the difficulties of directly targeting the shallow GTP-binding pocket of KRAS.

Mechanism of Action of KRAS-PDEδ Inhibitors

The primary mechanism of action for KRAS-PDEδ inhibitors is the competitive displacement of farnesylated KRAS from the hydrophobic pocket of PDEδ. This disruption leads to a cascade of cellular events:

-

KRAS Mislocalization: Unable to be chaperoned by PDEδ, farnesylated KRAS is no longer efficiently trafficked to the plasma membrane. Instead, it accumulates on intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus.[4]

-

Inhibition of Downstream Signaling: The spatial segregation of KRAS from its downstream effectors at the plasma membrane leads to a significant reduction in the activation of key oncogenic signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.

-

Selective Cytotoxicity: Cancer cells harboring KRAS mutations are often dependent on the continuous signaling from this oncogene for their proliferation and survival. Consequently, KRAS-PDEδ inhibitors have been shown to selectively induce apoptosis and inhibit the growth of KRAS-dependent cancer cells.

Key Classes of KRAS-PDEδ Inhibitors

Several small molecule scaffolds have been identified as potent inhibitors of the KRAS-PDEδ interaction. Here, we summarize the key characteristics of the most prominent classes.

| Inhibitor Class | Representative Compound(s) | Binding Affinity (Kd) | Cellular Potency (IC50) | Key Features |

| Benzimidazoles | Deltarasin | ~38-41 nM | 4.21 - 5.29 µM (Lung Cancer Cells) | First-in-class inhibitor; demonstrates in vitro and in vivo efficacy but can exhibit off-target cytotoxicity at higher concentrations. |

| Pyrazolopyrimidines | Deltazinone | Not explicitly found | Not explicitly found | Improved selectivity and reduced cytotoxicity compared to Deltarasin. |

| Spiro-cyclic Compounds | Compound 36l | 127 ± 16 nM | 6.3 - 7.6 µM (Pancreatic Cancer Cells) | Demonstrates potent in vitro and in vivo antitumor activity in patient-derived xenograft models. |

Signaling Pathways and Experimental Workflows

KRAS-PDEδ Signaling Pathway

The following diagram illustrates the role of PDEδ in KRAS localization and the mechanism of its inhibition.

Caption: The role of PDEδ in KRAS localization and inhibitor action.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of novel KRAS-PDEδ inhibitors.

Caption: Workflow for KRAS-PDEδ inhibitor discovery and validation.

Detailed Experimental Protocols

AlphaLISA Assay for KRAS-PDEδ Interaction

This protocol describes a homogenous, no-wash immunoassay to quantify the interaction between KRAS and PDEδ.

Materials:

-

Recombinant His-tagged PDEδ

-

Recombinant GST-tagged KRAS (farnesylated)

-

AlphaLISA® Glutathione Donor Beads

-

AlphaLISA® Nickel Chelate Acceptor Beads

-

AlphaLISA® Immunoassay Buffer

-

Test compounds

-

384-well white opaque microplates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in AlphaLISA® Immunoassay Buffer.

-

Prepare a mixture of His-tagged PDEδ and GST-tagged KRAS in Immunoassay Buffer.

-

-

Assay Plate Preparation:

-

To each well of a 384-well plate, add 5 µL of the test compound dilution.

-

Add 10 µL of the PDEδ/KRAS mixture to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Bead Addition:

-

Prepare a mixture of AlphaLISA® Glutathione Donor Beads and Nickel Chelate Acceptor Beads in Immunoassay Buffer, protected from light.

-

Add 10 µL of the bead mixture to each well.

-

Seal the plate and incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

The signal generated is proportional to the amount of KRAS-PDEδ interaction.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

-

Cancer cell line expressing KRAS and PDEδ

-

Test compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the test compound or DMSO for a specified time.

-

-

Heating:

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble PDEδ at each temperature by Western blot or mass spectrometry.

-

-

Data Analysis:

-

A shift in the melting curve of PDEδ in the presence of the compound compared to the DMSO control indicates target engagement.

-

Conclusion

Inhibiting the KRAS-PDEδ interaction has emerged as a viable and promising strategy for the development of novel anticancer therapeutics. The continued discovery and optimization of small molecules that effectively disrupt this interaction, coupled with a deeper understanding of the underlying cell biology, will be crucial for translating this approach into clinical success. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to advance this exciting field.

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. drugtargetreview.com [drugtargetreview.com]

The Discovery and Synthesis of Deltasonamide 1 TFA: A Potent Inhibitor of the KRAS-PDEδ Interaction

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein frequently mutated in various aggressive cancers, including pancreatic, colorectal, and lung cancers. The farnesylated C-terminus of KRAS is crucial for its proper localization to the plasma membrane, a process facilitated by the prenyl-binding protein phosphodiesterase delta (PDEδ). Inhibition of the KRAS-PDEδ interaction has emerged as a promising therapeutic strategy to disrupt oncogenic KRAS signaling. Deltasonamide 1, a potent small molecule inhibitor, has been identified to selectively bind to the prenyl-binding pocket of PDEδ with high affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Deltasonamide 1 TFA, including detailed experimental protocols and a summary of its quantitative biological data.

Introduction

Oncogenic mutations in the KRAS gene are prevalent in a significant percentage of human cancers, leading to constitutively active KRAS signaling and uncontrolled cell proliferation, survival, and differentiation. The trafficking and localization of the KRAS protein to the plasma membrane are critical for its function. This process is regulated by PDEδ, which acts as a solubilizing factor for farnesylated KRAS, enabling its transport through the cytoplasm.

The discovery of small molecules that inhibit the interaction between KRAS and PDEδ represents a significant advancement in the pursuit of targeting KRAS-driven cancers. By binding to the farnesyl-binding pocket of PDEδ, these inhibitors induce the mislocalization of KRAS to endomembranes, thereby abrogating its downstream signaling cascades. Deltasonamide 1 is a third-generation PDEδ inhibitor that demonstrates high affinity and potent inhibition of cancer cell proliferation. This document details the scientific foundation of this compound, from its chemical synthesis to its biological mechanism of action.

Discovery and Mechanism of Action

Deltasonamide 1 was developed through a structure-based optimization of earlier generation KRAS-PDEδ inhibitors. It was designed to form multiple hydrogen bonds within the prenyl-binding pocket of PDEδ, resulting in a significantly high binding affinity.

The mechanism of action of Deltasonamide 1 involves its direct binding to PDEδ, which competitively inhibits the binding of farnesylated KRAS. This disruption prevents PDEδ from acting as a chaperone for KRAS, leading to the sequestration of KRAS on endomembranes and a reduction in its concentration at the plasma membrane. Consequently, the activation of downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT signaling cascades, is attenuated, resulting in the inhibition of cancer cell growth and proliferation.

Signaling Pathway

The following diagram illustrates the KRAS signaling pathway and the inhibitory effect of Deltasonamide 1.

Chemical Synthesis of this compound

The total synthesis of Deltasonamide 1 is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final compound. The trifluoroacetic acid (TFA) salt is typically obtained during the final purification step. The following diagram outlines a representative synthetic workflow.

Quantitative Data

The biological activity of Deltasonamide 1 has been characterized through various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) to PDEδ | 203 pM | Surface Plasmon Resonance (SPR) | [1] |

| Inhibition of Proliferation (hPDAC cells) | Effective at 0.375 - 12 µM | Real-Time Cell Analysis (RTCA) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing KRAS-PDEδ inhibitors.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol describes the determination of the binding affinity (Kd) of Deltasonamide 1 to PDEδ.

-

Immobilization of PDEδ: Recombinant human PDEδ protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations.

-

Binding Measurement: The diluted Deltasonamide 1 solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time.

-

Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Fluorescence Resonance Energy Transfer (FRET) Assay for KRAS-PDEδ Interaction

This protocol outlines a method to measure the inhibition of the KRAS-PDEδ interaction by Deltasonamide 1.

-

Reagents: Fluorescently labeled KRAS (e.g., with a donor fluorophore like mGFP) and PDEδ (e.g., with an acceptor fluorophore like mCherry) are used.

-

Assay Setup: In a microplate format, a fixed concentration of labeled KRAS and PDEδ are incubated with varying concentrations of this compound.

-

FRET Measurement: The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the KRAS-PDEδ interaction.

-

Data Analysis: The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol details the assessment of the anti-proliferative effects of Deltasonamide 1 on cancer cell lines.

-

Cell Culture: Human pancreatic ductal adenocarcinoma (hPDAC) cells harboring a KRAS mutation are seeded in microplates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a suitable method, such as the Real-Time Cell Analysis (RTCA) system or a colorimetric assay (e.g., MTT or CCK-8).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the cell viability data to a sigmoidal dose-response curve.

KRAS Localization Assay (Immunofluorescence)

This protocol describes the visualization of KRAS mislocalization induced by Deltasonamide 1.

-

Cell Culture and Treatment: Cancer cells with a KRAS mutation are grown on coverslips and treated with this compound or a vehicle control.

-

Immunostaining: The cells are fixed, permeabilized, and stained with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody. The plasma membrane and nucleus can be counterstained.

-

Imaging: The subcellular localization of KRAS is visualized using confocal microscopy.

-

Analysis: The images are analyzed to quantify the extent of KRAS localization at the plasma membrane versus endomembranes in treated versus control cells.

Conclusion

This compound is a highly potent and specific inhibitor of the KRAS-PDEδ protein-protein interaction. Its ability to disrupt the trafficking of KRAS to the plasma membrane and subsequently inhibit downstream oncogenic signaling pathways makes it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics for KRAS-driven malignancies. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of cancer biology and drug discovery. Further investigation into the in vivo efficacy and safety profile of Deltasonamide 1 is warranted to fully elucidate its therapeutic potential.

References

Deltasonamide 1 TFA: A Technical Guide to its Pharmacokinetic Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltasonamide 1 TFA is a potent and high-affinity inhibitor of the PDE6δ-KRas interaction, a critical signaling node in various KRAS-driven cancers.[1] As a third-generation PDEδ inhibitor, it was developed to overcome the limitations of earlier compounds, exhibiting a picomolar binding affinity for its target. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetic properties of this compound, its mechanism of action, and relevant experimental protocols for its preclinical assessment. While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited, this document consolidates the known in vitro and in vivo findings and offers generalized methodologies for its further investigation.

Introduction

The Ras family of small GTPases are critical regulators of cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers, present in a significant percentage of pancreatic, colorectal, and lung cancers. The farnesylated C-terminus of the KRAS protein is essential for its proper localization to the plasma membrane, where it engages with downstream effector pathways. Phosphodiesterase delta (PDEδ, also known as PDE6D) acts as a chaperone protein, binding to the farnesyl tail of KRAS and facilitating its transport from the endomembrane system to the plasma membrane.

Deltasonamide 1 is a small molecule inhibitor designed to disrupt this crucial interaction. By binding to the hydrophobic prenyl-binding pocket of PDEδ, Deltasonamide 1 prevents the chaperoning of KRAS, leading to its mislocalization and subsequent attenuation of oncogenic signaling. This compound is the trifluoroacetic acid salt form of this potent inhibitor.

Quantitative Data Summary

While comprehensive pharmacokinetic parameters for this compound are not publicly available, the following table summarizes the key in vitro and in vivo potency data that has been reported.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (KD) | 203 pM | In vitro | [1] |

| In Vivo Efficacy | ~57.3% Tumor Growth Inhibition | Patient-Derived Xenograft (PDX) Models | [1] |

Mechanism of Action

Deltasonamide 1 exerts its anti-cancer effects by inhibiting the interaction between PDE6δ and farnesylated KRas. This disruption leads to the mislocalization of KRas to internal membranes and a reduction in its signaling activity at the plasma membrane.

Logical Relationships in Development

Deltasonamide 1 is a third-generation PDEδ inhibitor, developed to address the shortcomings of its predecessors, such as off-target effects and metabolic instability. A key challenge for this class of inhibitors has been achieving good cell permeability while maintaining high target affinity.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic assessment of this compound have not been published. However, the following sections describe standard methodologies that would be employed for a compound of this class.

In Vivo Formulation

For in vivo studies, a suitable formulation is critical. A common approach for poorly soluble compounds involves a multi-component vehicle.

Protocol:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

In a separate tube, mix the required volume of the DMSO stock solution with PEG300 and mix thoroughly.

-

Add Tween-80 to the mixture and vortex until a clear solution is obtained.

-

Finally, add saline to the desired final volume and mix.

-

The final formulation should be prepared fresh on the day of the experiment.

Note: The exact ratios of the components may need to be optimized to ensure solubility and stability.

In Vitro ADME Assays

A battery of in vitro assays is typically performed early in drug development to predict the in vivo pharmacokinetic properties of a compound.[2][3]

5.2.1 Metabolic Stability

-

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

-

Method: Incubate this compound with human or rodent liver microsomes in the presence of NADPH. Samples are taken at various time points, and the concentration of the parent compound is determined by LC-MS/MS. The half-life and intrinsic clearance can then be calculated.

5.2.2 Cell Permeability

-

Objective: To evaluate the ability of the compound to cross the intestinal barrier.

-

Method: The Caco-2 cell permeability assay is the industry standard. Caco-2 cells are grown as a monolayer on a semi-permeable membrane. This compound is added to the apical side, and its appearance on the basolateral side is measured over time.

5.2.3 Plasma Protein Binding

-

Objective: To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

-

Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing this compound in plasma from a chamber with buffer. At equilibrium, the concentration of the compound in both chambers is measured to calculate the bound and unbound fractions.

In Vivo Pharmacokinetic Study Workflow

A typical in vivo pharmacokinetic study in a rodent model would follow the workflow below to determine key parameters such as Cmax, Tmax, AUC, and half-life.

The Role of the TFA Salt

It is important to note that Deltasonamide 1 is supplied as a trifluoroacetic acid (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules. While generally considered biologically inert at low concentrations, the counterion can sometimes influence the physicochemical properties and biological activity of a compound. Researchers should be aware of the potential for TFA to affect experimental outcomes, particularly in sensitive in vitro assays.

Conclusion

This compound is a highly potent inhibitor of the PDE6δ-KRas interaction with demonstrated in vivo anti-tumor activity. While detailed pharmacokinetic data remains to be publicly disclosed, the information available on its mechanism of action and in vitro potency provides a strong rationale for its further investigation. The experimental protocols and workflows outlined in this guide offer a framework for researchers to conduct their own preclinical evaluations of this compound and similar compounds. Future studies are warranted to fully characterize its ADME profile and to optimize its potential as a therapeutic agent for KRAS-driven cancers.

References

The Promise of PDEδ Inhibition: A Technical Guide to the Preclinical Assessment of Deltasonamide 1 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltasonamide 1, a potent and selective inhibitor of phosphodiesterase delta (PDEδ), has emerged as a promising therapeutic candidate for cancers driven by oncogenic KRas. By disrupting the crucial interaction between PDEδ and KRas, Deltasonamide 1 prevents the proper localization of KRas to the cell membrane, thereby inhibiting its downstream oncogenic signaling. This technical guide provides an in-depth overview of the mechanism of action of Deltasonamide 1, outlines the experimental protocols for its evaluation, and discusses the critical aspect of oral bioavailability for its potential clinical translation. While specific quantitative data on the oral bioavailability of Deltasonamide 1 TFA is not publicly available, this document presents a generalized framework for its assessment based on established methodologies in drug development.

Introduction: The Challenge of Targeting KRas

The KRas oncogene is a critical driver in numerous cancers, including pancreatic, colorectal, and lung cancers. For decades, direct inhibition of KRas has been a formidable challenge in drug discovery. An alternative strategy has been to target proteins that facilitate KRas function. One such protein is phosphodiesterase delta (PDEδ), which acts as a chaperone for farnesylated KRas, shuttling it from the cytoplasm to the cell membrane where it exerts its signaling activity.

Deltasonamide 1 is a high-affinity inhibitor of the PDEδ-KRas interaction.[1] By binding to PDEδ, Deltasonamide 1 effectively sequesters it, preventing the transport of KRas and leading to its mislocalization and subsequent inactivation.[1] This targeted approach has shown significant cytotoxic effects in KRas-dependent cancer cell lines, highlighting its therapeutic potential.[1]

Mechanism of Action: Disrupting the PDEδ-KRas Axis

Deltasonamide 1's mechanism of action is centered on its high-affinity binding to PDEδ, with a dissociation constant (KD) in the picomolar range.[1][2] This binding event competitively inhibits the interaction between PDEδ and the farnesyl group of KRas. The disruption of this interaction has several downstream consequences:

-

Mislocalization of KRas: PDEδ is essential for the proper trafficking of KRas to the plasma membrane. Inhibition of the PDEδ-KRas interaction by Deltasonamide 1 leads to the accumulation of KRas in the cytoplasm and on endomembranes, preventing its activation at the plasma membrane.

-

Inhibition of Downstream Signaling: By preventing KRas from reaching its site of action, Deltasonamide 1 effectively blocks the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and differentiation.

-

Selective Cytotoxicity: The dependence of certain cancer cells on oncogenic KRas for their survival makes them particularly vulnerable to the effects of Deltasonamide 1. Studies have shown that it selectively inhibits the proliferation of cancer cell lines with KRas mutations while having minimal effect on cells with wild-type KRas.

Signaling Pathway of Deltasonamide 1 Action

Experimental Protocols for Efficacy Assessment

Evaluating the efficacy of Deltasonamide 1 involves a series of in vitro and in vivo experiments to confirm its binding affinity, cellular activity, and anti-tumor effects.

In Vitro Assays

-

Binding Affinity Assays:

-

Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of Deltasonamide 1 to purified PDEδ protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of Deltasonamide 1 to PDEδ, providing thermodynamic parameters of the interaction.

-

-

Cellular Assays:

-

Immunofluorescence Microscopy: This method is employed to visualize the subcellular localization of KRas in cancer cell lines. Treatment with Deltasonamide 1 is expected to show a shift of KRas from the plasma membrane to intracellular compartments.

-

Western Blotting: This technique is used to assess the phosphorylation status of downstream effectors of KRas signaling, such as ERK and AKT. A decrease in the levels of phosphorylated ERK and AKT upon treatment with Deltasonamide 1 indicates inhibition of the pathway.

-

Cell Proliferation and Viability Assays: Assays such as MTT or CellTiter-Glo are used to determine the cytotoxic effects of Deltasonamide 1 on a panel of cancer cell lines with different KRas mutation statuses.

-

In Vivo Studies

-

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to generate tumors. The mice are then treated with Deltasonamide 1 to evaluate its effect on tumor growth. Tumor volume is measured regularly, and at the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).

-

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is directly implanted into mice, are considered more clinically relevant. Evaluating the efficacy of Deltasonamide 1 in PDX models provides a stronger rationale for its clinical development.

Oral Bioavailability: A Critical Parameter for Clinical Success

While potent in vitro and in vivo activity is essential, the clinical viability of a drug candidate often hinges on its pharmacokinetic properties, particularly its oral bioavailability. Oral administration is the most convenient and preferred route for chronic cancer therapies. Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.

Unfortunately, there is no publicly available data on the oral bioavailability of this compound. The development of previous PDEδ inhibitors was reportedly hindered by poor metabolic stability, which can contribute to low oral bioavailability. Therefore, a thorough assessment of the pharmacokinetic profile of Deltasonamide 1 is a critical step in its preclinical development.

Experimental Workflow for Oral Bioavailability Assessment

The determination of oral bioavailability typically involves administering the compound through both intravenous (IV) and oral (PO) routes to animal models (e.g., mice or rats) and measuring the plasma concentration of the drug over time.

Key Parameters in Pharmacokinetic Analysis

| Parameter | Description |

| AUC (Area Under the Curve) | The integral of the drug concentration in plasma over time. It represents the total drug exposure. |

| Cmax | The maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Conclusion and Future Directions

This compound represents a promising targeted therapy for KRas-driven cancers. Its potent and selective inhibition of the PDEδ-KRas interaction provides a clear mechanism for its anti-tumor activity. While in vitro and in vivo efficacy data are encouraging, the successful clinical translation of Deltasonamide 1 will heavily depend on its pharmacokinetic properties, particularly its oral bioavailability. The experimental framework outlined in this guide provides a roadmap for the comprehensive preclinical evaluation of Deltasonamide 1. Future studies should focus on determining its oral bioavailability and optimizing its formulation to enhance its drug-like properties. A favorable pharmacokinetic profile, coupled with its potent mechanism of action, would position Deltasonamide 1 as a strong candidate for further clinical investigation.

References

An In-depth Technical Guide on the Blood-Brain Barrier Penetration of Deltasonamide 1 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 1 TFA is a potent and selective inhibitor of the PDEδ-KRas interaction, a critical pathway in certain oncogenic processes. Its therapeutic potential is being explored in various cancers driven by KRAS mutations. While its primary development focus has been on oncology, there is an increasing interest in the broader pharmacokinetic properties of novel compounds, including their ability to cross the blood-brain barrier (BBB). The capacity of a drug to penetrate the central nervous system (CNS) can be a critical determinant of its efficacy in treating primary or metastatic brain tumors, as well as its potential for off-target neurological effects.

This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the BBB. While specific quantitative data on its BBB penetration are not extensively published in the public domain, this document outlines the fundamental mechanism of action of this compound and details the standard experimental protocols that are employed to assess the BBB penetration of such compounds.

Core Concepts: Mechanism of Action of this compound

This compound functions by disrupting the interaction between phosphodiesterase-δ (PDEδ) and the KRas protein. PDEδ acts as a chaperone, binding to farnesylated KRas in the cytoplasm and transporting it to the cell membrane. At the membrane, KRas is released and can engage in downstream signaling pathways that promote cell proliferation and survival. By binding to PDEδ, this compound prevents the chaperoning of KRas, leading to its mislocalization and subsequent inactivation.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's inhibitory action.

Quantitative Data on Blood-Brain Barrier Penetration

Currently, there is a lack of publicly available, detailed quantitative data specifically for the blood-brain barrier penetration of this compound. While some sources suggest it possesses favorable pharmacokinetic properties that include the ability to penetrate the BBB, specific metrics such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), and permeability coefficients are not yet published in peer-reviewed literature. The following table is a template that would be used to present such data once it becomes available.

| Parameter | Value | Method | Reference |

| In Vitro Permeability | |||

| PAMPA-BBB Pe (10⁻⁶ cm/s) | Data not available | PAMPA-BBB Assay | |

| MDCK-MDR1 Efflux Ratio | Data not available | MDCK-MDR1 Assay | |

| In Vivo Brain Penetration | |||

| Brain-to-Plasma Ratio (Kp) | Data not available | Rodent Pharmacokinetic Study | |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | Rodent Pharmacokinetic Study | |

| CSF-to-Plasma Ratio | Data not available | Rodent Pharmacokinetic Study |

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

To determine the BBB penetration of a compound like this compound, a series of well-established in vitro and in vivo experiments are typically conducted.

In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model used to predict the passive diffusion of a compound across the BBB.

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.

-

Donor and Acceptor Plates: A 96-well donor plate is filled with a solution of the test compound (e.g., this compound) in a buffered solution (e.g., PBS at pH 7.4). A corresponding acceptor plate is filled with a buffer solution.

-

Incubation: The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane. The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / (A * (V_D + V_A) * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

In Vivo Assessment: Rodent Pharmacokinetic Study

In vivo studies in animal models, typically rodents, provide the most definitive data on BBB penetration.

Methodology:

-

Compound Administration: this compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route, such as intravenous (IV) or oral (PO) administration, at a defined dose.

-

Sample Collection: At various time points post-administration, blood samples are collected. Following blood collection, the animals are euthanized, and the brains are harvested.

-

Brain Tissue Processing: The brains are rinsed to remove excess blood, weighed, and homogenized in a suitable buffer.

-

Sample Analysis: The concentration of this compound in both the plasma (obtained from the blood samples) and the brain homogenate is quantified using a validated analytical method like LC-MS/MS.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the drug in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). The unbound brain-to-plasma ratio (Kp,uu) can be further determined by correcting for the unbound fraction of the drug in both brain tissue and plasma.

Experimental Workflow for BBB Penetration Assessment

Caption: Generalized workflow for assessing blood-brain barrier penetration.

Conclusion

While direct quantitative evidence for the blood-brain barrier penetration of this compound is not yet readily available in the scientific literature, the established methodologies for assessing such properties are robust and well-defined. The in vitro PAMPA-BBB assay serves as a valuable initial screening tool to predict passive diffusion, while in vivo pharmacokinetic studies in rodent models provide the definitive measure of a compound's ability to cross the BBB and accumulate in the central nervous system. As research into this compound and other PDEδ inhibitors continues, a clearer understanding of their CNS distribution is anticipated, which will be crucial for defining their full therapeutic potential and safety profile. Researchers in drug development are encouraged to employ the detailed protocols outlined in this guide to rigorously evaluate the BBB penetration of their compounds of interest.

Deltasonamide 1 TFA: A Technical Guide to Targeting KRAS-Driven Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to conventional therapies. For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on the protein. Deltasonamide 1 TFA has emerged as a potent and selective small molecule inhibitor that indirectly targets KRAS function by disrupting its interaction with phosphodiesterase-δ (PDEδ). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols to facilitate further research and development in the pursuit of novel therapeutics for KRAS-driven malignancies.

Introduction: The Challenge of Targeting KRAS

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3] This sustained signaling promotes uncontrolled cell growth and contributes to the aggressive nature of many cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3][4]

The development of direct KRAS inhibitors has been challenging due to the picomolar affinity of KRAS for GTP and the smooth surface of the protein, which lacks deep hydrophobic pockets for small molecule binding. This has led to the exploration of alternative strategies, including targeting proteins that regulate KRAS localization and function.

This compound: Mechanism of Action

This compound is a potent inhibitor of the PDEδ-KRAS interaction. PDEδ acts as a chaperone protein for farnesylated KRAS, binding to the farnesyl group in its hydrophobic pocket and facilitating the transport of KRAS from the cytoplasm to the plasma membrane. The localization of KRAS to the plasma membrane is essential for its interaction with downstream effector proteins and subsequent signal transduction.

By binding to the farnesyl-binding pocket of PDEδ with high affinity, this compound competitively inhibits the binding of farnesylated KRAS. This disruption of the PDEδ-KRAS complex prevents the proper trafficking of KRAS to the plasma membrane, leading to its mislocalization to intracellular compartments such as the Golgi apparatus and endoplasmic reticulum. The sequestration of KRAS away from the plasma membrane effectively abrogates its oncogenic signaling, resulting in the inhibition of downstream pathways, suppression of cell proliferation, and induction of apoptosis in KRAS-dependent cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the KRAS signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Binding Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ | |

| Molecular Weight | 761.3 g/mol | |

| PDEδ Binding Affinity (K D ) | ~203 pM |

Table 2: In Vitro Efficacy

| Assay | Cell Line | KRAS Mutation | IC₅₀ | Reference |

| mTORC1 Inhibition | - | - | ~4.5 µM | |

| Proliferation Assay | SW480 | G12V | Data not publicly available | |

| Proliferation Assay | Pancreatic Cancer Cells | Various | Data not publicly available |

Table 3: In Vivo Efficacy

| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| Patient-Derived Xenograft (PDX) | Not Specified | This compound | ~57.3% |

Table 4: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | Favorable | Not Specified | Oral | |

| Blood-Brain Barrier Penetration | Yes | Not Specified | Not Specified |

Note: Detailed pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) are not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of KRAS-driven cancer cell lines.

Experimental Workflow

Caption: Workflow for determining cell viability using MTS/MTT assay.

Methodology:

-

Cell Seeding: Seed KRAS-mutant cancer cells (e.g., SW480, Mia PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Cell Adhesion: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete growth medium, with concentrations ranging from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTS/MTT Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Western Blot Analysis of KRAS Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway.

Experimental Workflow

Caption: Workflow for Western blot analysis of KRAS signaling.

Methodology:

-

Cell Culture and Treatment: Seed KRAS-mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Immunofluorescence for KRAS Localization

This protocol is for visualizing the subcellular localization of KRAS in response to this compound treatment.

Methodology:

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with this compound (e.g., 10 µM) for 24 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block the cells with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against KRAS for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for evaluating the in vivo efficacy of this compound in a PDX model.

Methodology:

-

PDX Model Establishment: Implant fresh tumor fragments from a patient with a KRAS-driven malignancy subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), harvest and passage them into new cohorts of mice for expansion.

-

Efficacy Study: When tumors in the study cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Further analysis of the tumors can be performed (e.g., Western blot, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of KRAS-driven malignancies by targeting the critical KRAS-PDEδ interaction. The preclinical data, although limited in the public domain, suggests its potential to inhibit tumor growth. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other PDEδ inhibitors.

Future research should focus on:

-

Determining the IC₅₀ values of this compound across a broader panel of KRAS-mutant cancer cell lines.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.

-

Evaluating the efficacy of this compound in combination with other targeted therapies or standard-of-care chemotherapies.

-

Identifying predictive biomarkers of response to this compound treatment.

The continued investigation of this compound and other molecules targeting KRAS trafficking and localization holds significant promise for the development of novel and effective treatments for patients with KRAS-driven cancers.

References

- 1. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Deltasonamide 1 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 1 is a potent and highly specific small molecule inhibitor of the PDE6δ-KRas interaction.[1] As a member of the deltasonamide class of compounds, it represents a significant advancement in the chemical toolbox for studying and targeting oncogenic KRas signaling. This technical guide provides an in-depth overview of the in vitro biological activity of Deltasonamide 1 TFA, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The trifluoroacetate (TFA) salt form is commonly used for synthetic small molecules and peptides to improve handling and solubility, though it is a consideration in biological assays that the counterion could potentially influence activity.

Mechanism of Action

Deltasonamide 1 exerts its biological effects by disrupting the critical interaction between phosphodiesterase delta (PDEδ), also known as PDE6D, and farnesylated KRas. PDEδ acts as a chaperone protein, binding to the farnesylated C-terminus of KRas and facilitating its transport and localization to the plasma membrane. Once at the plasma membrane, KRas can engage with its downstream effectors to activate pro-proliferative and survival signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.

By binding with high affinity to the hydrophobic prenyl-binding pocket of PDEδ, Deltasonamide 1 competitively inhibits the binding of farnesylated KRas.[1] This disruption prevents the proper trafficking and membrane association of KRas, leading to its mislocalization within the cell and subsequent attenuation of its downstream signaling cascades. This mechanism makes Deltasonamide 1 particularly relevant for cancers driven by KRas mutations.

Quantitative Biological Data

The in vitro activity of this compound has been characterized by its high binding affinity to its target and its anti-proliferative effects in cancer cell lines harboring KRas mutations.

Binding Affinity

Deltasonamide 1 demonstrates a remarkably high affinity for PDE6δ, with a dissociation constant (KD) in the picomolar range, indicating a very stable interaction with its target.

| Compound | Target | KD | Assay Method |

| Deltasonamide 1 | PDE6δ | 203 pM[1] | Not specified |

Anti-proliferative Activity

Deltasonamide 1 has been shown to inhibit the proliferation of human cancer cell lines with activating KRas mutations, while having a significantly lesser effect on cells with wild-type KRas.

| Cell Line | Cancer Type | KRas Status | IC50 (µM) | Effect |

| SW480 | Colorectal Cancer | Mutant | 5.0[1] | Inhibited proliferation |

| HT29 | Colorectal Cancer | Wild-type (BRAF mutant) | 4.5[1] | Induced apoptosis |

| Panc-1 | Pancreatic Cancer | Mutant | 3.8 | Reduced viability |

| HCT116 | Colorectal Cancer | Wild-type | >10 | No significant effect |

Note: The IC50 values are provided by a commercial supplier and should be independently verified.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro biological activity of this compound.

Cell Viability and Proliferation Assay (e.g., MTT or Real-Time Cell Analysis)

This protocol outlines a general procedure to assess the effect of this compound on cancer cell proliferation and viability.

-

Cell Culture: Culture human cancer cell lines (e.g., SW480, Panc-1, and a KRas wild-type control line) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 50 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

PDE6δ-KRas Interaction Assay (Co-Immunoprecipitation)

This protocol is designed to demonstrate that this compound disrupts the interaction between PDE6δ and KRas in a cellular context.

-

Cell Lysis: Plate and treat cells with this compound as described above. After the treatment period, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-KRas antibody or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to each sample and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against PDE6δ and KRas.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

-

Analysis: A decrease in the amount of PDE6δ co-immunoprecipitated with KRas in the this compound-treated samples compared to the control indicates disruption of the interaction.

Visualizations

Signaling Pathway of Deltasonamide 1 Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability.

Workflow for Co-Immunoprecipitation Assay

Caption: Workflow for Co-Immunoprecipitation.

References

Molecular formula and weight of Deltasonamide 1 TFA

A comprehensive understanding of novel therapeutic compounds is paramount for advancing research and development in oncology. Deltasonamide 1 TFA has emerged as a significant molecule in the pursuit of targeted cancer therapies. This technical guide provides an in-depth overview of this compound, focusing on its molecular characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Molecular Profile of this compound

Deltasonamide 1 is a potent inhibitor of the phosphodiesterase delta (PDEδ), which is crucial for the cellular localization and function of the KRAS oncogene. The trifluoroacetic acid (TFA) salt of Deltasonamide 1 is commonly used in research settings.

| Property | Deltasonamide 1 | This compound |

| Molecular Formula | C30H39ClN6O4S2[1] | C32H40ClF3N6O6S2[2][3][4][5] |

| Molecular Weight | 647.25 g/mol | 761.3 g/mol |

Mechanism of Action: Targeting the PDEδ-KRas Interaction

Deltasonamide 1 exerts its therapeutic effect by disrupting the interaction between PDEδ and farnesylated KRas. Normally, PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRas and facilitating its transport to the plasma membrane. Once at the plasma membrane, KRas can engage with its downstream effectors to activate signaling pathways that drive cell proliferation and survival.

By binding to the hydrophobic prenyl-binding pocket of PDEδ with high affinity, Deltasonamide 1 competitively inhibits the binding of farnesylated KRas. This disruption prevents the proper localization of KRas to the plasma membrane, thereby inhibiting its oncogenic signaling.

Figure 1: Mechanism of KRas trafficking and inhibition by Deltasonamide 1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Deltasonamide 1 and similar PDEδ inhibitors.

Surface Plasmon Resonance (SPR) Assay for PDEδ-KRas Interaction

This assay quantitatively measures the binding affinity of Deltasonamide 1 to PDEδ and its ability to inhibit the PDEδ-KRas interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PDEδ and farnesylated KRas

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Immobilize recombinant PDEδ to the activated surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of farnesylated KRas in running buffer.

-

Inject the KRas solutions over the PDEδ-immobilized surface and a reference surface.

-

Monitor the binding response in real-time.

-

-

Inhibition Assay:

-

Pre-incubate a fixed concentration of PDEδ with varying concentrations of this compound.

-

Inject the mixtures over a sensor chip with immobilized farnesylated KRas.

-

Measure the reduction in binding response to determine the inhibitory activity.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD).

-

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Proliferation Assay

This assay assesses the effect of Deltasonamide 1 on the growth of cancer cell lines, particularly those with KRAS mutations.

Materials:

-

KRAS-mutant and KRAS-wild-type cancer cell lines (e.g., HCT116, HT-29)

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Quantitative Data Summary

The following table summarizes key quantitative data for Deltasonamide 1 and related compounds from various studies.

| Compound | Target | Assay | Affinity (KD) | IC50 | Cell Line | Reference |

| Deltasonamide 1 | PDEδ-KRas | SPR | 203 pM | - | - | |

| Deltasonamide 2 | PDEδ | - | ~385 pM | - | - | |

| Deltaflexin-1 | PDEδ-KRas | Proliferation | - | 11 µM | HCT116 (KRasG13D) | |

| Deltaflexin-1 | PDEδ-KRas | Proliferation | - | 40 µM | HT-29 (KRas wt) |

Conclusion

This compound is a highly potent and specific inhibitor of the PDEδ-KRas interaction, representing a promising strategy for targeting KRAS-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other compounds in the same class. Further research will be crucial to fully elucidate its therapeutic potential and translate these findings into clinical applications.

References

- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Deltasonamide 1 TFA: A Technical Guide to Purity and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 1 trifluoroacetate (TFA) is a potent and selective inhibitor of the phosphodiesterase delta (PDEδ)-KRas interaction. By disrupting the localization of oncogenic KRas to the plasma membrane, Deltasonamide 1 has emerged as a significant tool in cancer research, particularly in the study of KRas-driven malignancies. This technical guide provides an in-depth overview of the purity and chemical properties of Deltasonamide 1 TFA, offering crucial data and methodologies for its effective use in a research and development setting.

Chemical Properties

This compound is a complex small molecule with the chemical properties summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 2235358-73-1 | [1][2][3] |

| Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ | [1][4] |

| Molecular Weight | 761.27 g/mol | |

| IUPAC Name | 4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid | |

| Solubility | Soluble in H₂O at 200 mg/mL (262.72 mM) with ultrasonic assistance. | |

| Storage | Store at 4°C, protected from moisture. Stock solutions can be stored at -20°C for several months. | |

| Appearance | Solid |

Purity and Impurity Profile

The purity of this compound is a critical parameter for ensuring the reliability and reproducibility of experimental results. Commercially available batches typically exhibit high purity, as detailed in the following table.

| Purity Level | Analytical Method | Source |

| >99.00% | HPLC, HNMR | |

| 99.70% | Not specified | |

| Usually 95% | Not specified |

Note: Purity can vary between batches and suppliers. It is crucial to obtain a certificate of analysis (CoA) for each specific lot.

Experimental Protocols

Detailed experimental protocols are vital for the accurate assessment of the purity and chemical properties of this compound. While specific, validated methods for this compound are not publicly available, the following sections describe representative protocols for the key analytical techniques mentioned in supplier documentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of small molecules like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be employed.